N~2~-(3-chloro-4-fluorophenyl)-N-(3-ethoxypropyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-chloro-4-fluorophenyl)-N-(3-ethoxypropyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides. This compound is characterized by the presence of a glycinamide backbone substituted with various functional groups, including a chloro-fluorophenyl group, an ethoxypropyl group, and a phenylsulfonyl group. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-4-fluorophenyl)-N-(3-ethoxypropyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Glycinamide Backbone: This step involves the reaction of glycine or its derivatives with appropriate reagents to form the glycinamide core.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or HPLC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Scale-Up Procedures: To transition from laboratory-scale synthesis to large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-chloro-4-fluorophenyl)-N-(3-ethoxypropyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions or as a probe in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N2-(3-chloro-4-fluorophenyl)-N-(3-ethoxypropyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may act as an inhibitor or activator of certain enzymes.
Receptors: It may bind to specific receptors, modulating their activity.
Pathways: The compound may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3-chlorophenyl)-N-(3-ethoxypropyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-fluorophenyl)-N-(3-ethoxypropyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(3-chloro-4-fluorophenyl)-N-(propyl)-N~2~-(phenylsulfonyl)glycinamide
Uniqueness
N~2~-(3-chloro-4-fluorophenyl)-N-(3-ethoxypropyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the specific combination of functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C19H22ClFN2O4S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-fluoroanilino]-N-(3-ethoxypropyl)acetamide |
InChI |
InChI=1S/C19H22ClFN2O4S/c1-2-27-12-6-11-22-19(24)14-23(15-9-10-18(21)17(20)13-15)28(25,26)16-7-4-3-5-8-16/h3-5,7-10,13H,2,6,11-12,14H2,1H3,(H,22,24) |
InChI Key |
XGSWJMBKXZGZIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)CN(C1=CC(=C(C=C1)F)Cl)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.